molecular formula C12H10N4 B3169515 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine CAS No. 937603-91-3

6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine

Cat. No. B3169515
CAS RN: 937603-91-3
M. Wt: 210.23 g/mol
InChI Key: ZHJWNZRJIFJECV-UHFFFAOYSA-N
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Description

6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine, also known as 6-BDAP, is a heterocyclic compound that has been widely studied due to its potential applications in various fields of science. This compound has been used in the synthesis of various other compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chemical Properties and Applications

The compound 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine is a derivative of benzodiazole and pyridine, two heterocyclic compounds known for their diverse applications in organic chemistry and medicinal chemistry. While the specific compound is not directly mentioned in the literature, insights can be drawn from studies related to its structural analogs, particularly those involving benzodiazole and pyridine derivatives.

Heterocyclic Chemistry and Ligand Design

Heterocyclic compounds like benzodiazole and pyridine derivatives are crucial in the design of ligands for metal complexation. Their ability to donate electrons through nitrogen atoms makes them excellent candidates for forming stable complexes with various metals. These complexes are studied for their spectroscopic properties, structures, magnetic properties, and potential biological activities. The review by Boča et al. (2011) provides a comprehensive overview of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the significance of such heterocyclic compounds in coordination chemistry and their potential applications in developing new materials with desirable properties (Boča, Jameson, & Linert, 2011).

Catalysis and Organic Synthesis

Heterocyclic compounds also play a significant role in catalysis, particularly in C-N bond-forming cross-coupling reactions, which are fundamental in constructing complex organic molecules. The work by Kantam et al. (2013) discusses the use of copper-mediated systems in catalyzing reactions between aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids, demonstrating the versatility of heterocyclic compounds in facilitating such transformations. This research underscores the potential of heterocyclic compounds, including benzodiazole and pyridine derivatives, in advancing synthetic methodologies (Kantam, Reddy, Srinivas, & Bhargava, 2013).

Optoelectronic Applications

The incorporation of heterocyclic moieties like benzodiazole and pyridine into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. The review by Lipunova et al. (2018) highlights the application of quinazoline and pyrimidine derivatives, closely related to benzodiazole, in luminescent small molecules and chelate compounds for photo- and electroluminescence. This research area is promising for creating advanced materials for electronic devices and luminescent elements, indicating the broader applicability of heterocyclic compounds in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

6-(benzimidazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJWNZRJIFJECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280538
Record name 6-(1H-Benzimidazol-1-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine

CAS RN

937603-91-3
Record name 6-(1H-Benzimidazol-1-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937603-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Benzimidazol-1-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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